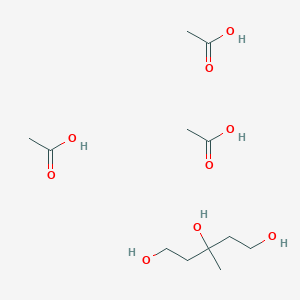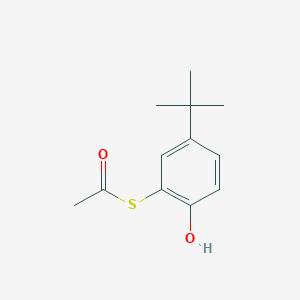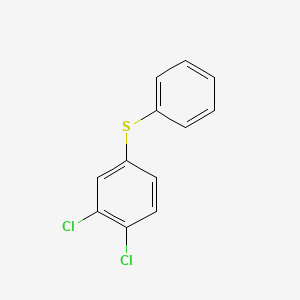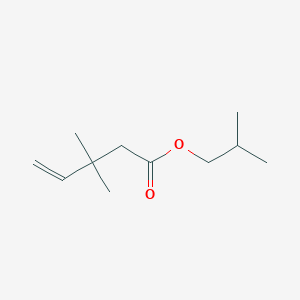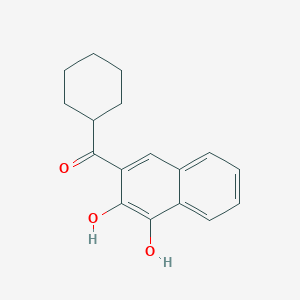![molecular formula C13H15ClN4O2S B14485915 2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 66104-45-8](/img/structure/B14485915.png)
2,2'-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is a complex organic compound that features a thiazole ring, a diazenyl group, and a phenyl ring substituted with a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Diazotization and Coupling: The thiazole derivative is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with a phenylamine derivative to form the diazenyl group.
Substitution Reaction: The final step involves the substitution of the phenyl ring with a chloro group using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol groups, forming aldehydes or carboxylic acids.
Reduction: Reduction of the diazenyl group can lead to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diazenyl group can participate in redox reactions, while the thiazole ring may interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(propan-1-ol): Similar structure but with propan-1-ol groups instead of ethan-1-ol.
2,2’-({3-Bromo-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol): Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The unique combination of the thiazole ring, diazenyl group, and chloro-substituted phenyl ring in 2,2’-({3-Chloro-4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
66104-45-8 |
|---|---|
Molecular Formula |
C13H15ClN4O2S |
Molecular Weight |
326.80 g/mol |
IUPAC Name |
2-[3-chloro-N-(2-hydroxyethyl)-4-(1,3-thiazol-2-yldiazenyl)anilino]ethanol |
InChI |
InChI=1S/C13H15ClN4O2S/c14-11-9-10(18(4-6-19)5-7-20)1-2-12(11)16-17-13-15-3-8-21-13/h1-3,8-9,19-20H,4-7H2 |
InChI Key |
VTZLCIBUWKKYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


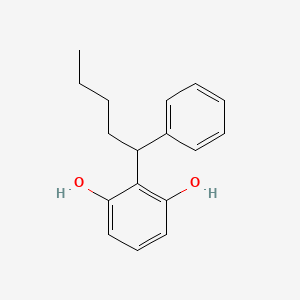
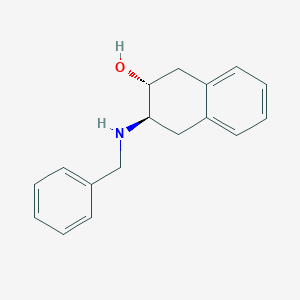
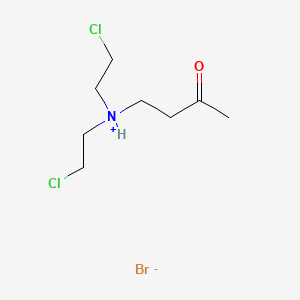

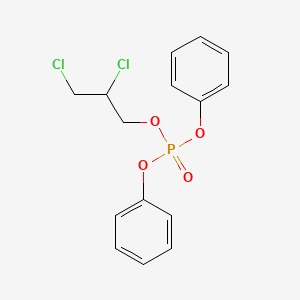
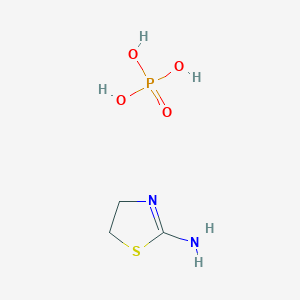
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

![2-{[3-(Trimethylsilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B14485879.png)
